molecular formula C19H20FNO2S B6440157 1-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclopropane-1-carboxamide CAS No. 2549031-69-6

1-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclopropane-1-carboxamide

Cat. No.: B6440157
CAS No.: 2549031-69-6
M. Wt: 345.4 g/mol
InChI Key: XSQTWOSXPQKEEK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C19H20FNO2S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.11987822 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c20-14-5-3-13(4-6-14)18(9-10-18)17(22)21-12-19(23)8-1-2-16-15(19)7-11-24-16/h3-7,11,23H,1-2,8-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQTWOSXPQKEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclopropane-1-carboxamide is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclopropane Ring : The cyclopropane structure is synthesized through cyclization reactions involving appropriate precursors.
  • Functional Group Modifications : Hydroxy and fluorine groups are introduced via substitution reactions.
  • Final Assembly : The compound is completed through amide bond formation between the cyclopropane derivative and the benzothiophene moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Binding : The compound can bind to specific receptors, modulating signaling pathways that are critical for various physiological processes.
  • DNA/RNA Interaction : Potential intercalation with nucleic acids may influence gene expression and cellular proliferation.

Pharmacological Properties

Research indicates that derivatives of cyclopropane carboxamide exhibit a range of pharmacological activities:

  • Antitumor Activity : Studies have shown that certain derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated effective inhibition on U937 human myeloid leukemia cells without exhibiting cytotoxicity .
  • Anti-inflammatory Effects : The structural features of the compound suggest potential anti-inflammatory properties, which are common in compounds containing aromatic and heterocyclic rings.

Case Studies

Several studies have evaluated the biological activity of similar cyclopropane derivatives:

  • Study on Antiproliferative Activity :
    • A series of phenylcyclopropane carboxamide derivatives were synthesized and screened for their antiproliferative properties. One notable finding was that specific modifications in the side chains significantly enhanced their activity against cancer cell lines while maintaining low cytotoxicity .
  • Mechanistic Studies :
    • Research highlighted that the interaction with dopamine transporters could be a significant pathway for certain derivatives, suggesting potential applications in treating neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition of U937 cell line growth
Anti-inflammatoryPotential reduction in inflammatory markers
Neurological ImpactInteraction with dopamine transporters

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